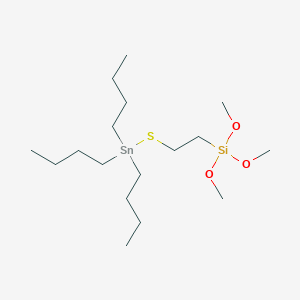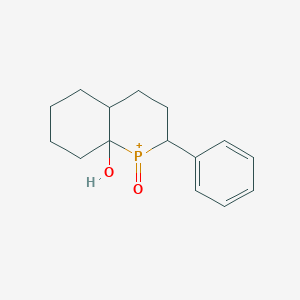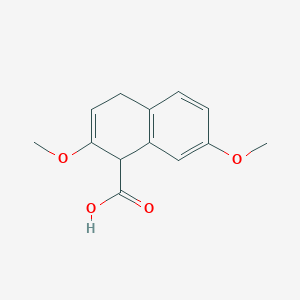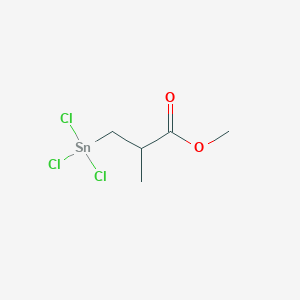
Propanoic acid, 2-methyl-3-(trichlorostannyl)-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propanoic acid, 2-methyl-3-(trichlorostannyl)-, methyl ester is an organotin compound. Organotin compounds are characterized by the presence of tin atoms bonded to carbon atoms. This particular compound is notable for its unique structure, which includes a trichlorostannyl group attached to a methyl ester of 2-methylpropanoic acid.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-methyl-3-(trichlorostannyl)-, methyl ester typically involves the esterification of 2-methylpropanoic acid with methanol in the presence of a catalyst. The trichlorostannyl group is introduced through a subsequent reaction with trichlorostannyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reactions are carried out in large reactors. The product is then purified through distillation or recrystallization to achieve the desired purity.
化学反应分析
Types of Reactions
Propanoic acid, 2-methyl-3-(trichlorostannyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the trichlorostannyl group to other tin-containing groups.
Substitution: The trichlorostannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of tin, while substitution reactions can produce a variety of organotin compounds.
科学研究应用
Propanoic acid, 2-methyl-3-(trichlorostannyl)-, methyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organotin compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug delivery systems.
Industry: It is used in the production of polymers and as a stabilizer in PVC.
作用机制
The mechanism of action of propanoic acid, 2-methyl-3-(trichlorostannyl)-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The trichlorostannyl group can form bonds with various biomolecules, affecting their function and activity. The exact pathways and molecular targets are still under investigation, but the compound’s ability to interact with proteins and nucleic acids is of particular interest.
相似化合物的比较
Similar Compounds
- Propanoic acid, 2-methyl-, 3-phenylpropyl ester
- Propanoic acid, 3-hydroxy-2-methyl-, methyl ester
- Propanoic acid, 2-methyl-, 3-methylbutyl ester
Uniqueness
Propanoic acid, 2-methyl-3-(trichlorostannyl)-, methyl ester is unique due to the presence of the trichlorostannyl group, which imparts distinct chemical and physical properties
属性
CAS 编号 |
59586-04-8 |
|---|---|
分子式 |
C5H9Cl3O2Sn |
分子量 |
326.2 g/mol |
IUPAC 名称 |
methyl 2-methyl-3-trichlorostannylpropanoate |
InChI |
InChI=1S/C5H9O2.3ClH.Sn/c1-4(2)5(6)7-3;;;;/h4H,1H2,2-3H3;3*1H;/q;;;;+3/p-3 |
InChI 键 |
KYVAIZVTPRZWDG-UHFFFAOYSA-K |
规范 SMILES |
CC(C[Sn](Cl)(Cl)Cl)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


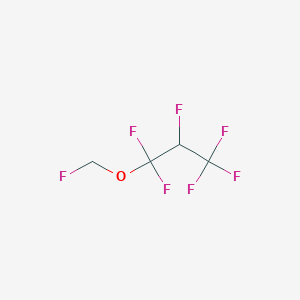

![1,2,3-Thiadiazolo[4,5-c]pyridine-4,6-diamine](/img/structure/B14615257.png)
![2,6-Dichloro-N-[(4-chlorophenyl)carbamothioyl]benzamide](/img/structure/B14615268.png)

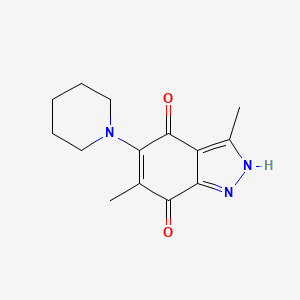
![1-(3-hexylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14615287.png)
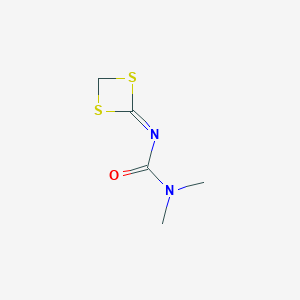
![decacyclo[20.20.0.02,19.03,16.04,13.05,10.025,42.028,41.031,40.034,39]dotetraconta-1(22),2(19),3(16),4(13),5,7,9,11,14,17,20,23,25(42),26,28(41),29,31(40),32,34,36,38-henicosaene](/img/structure/B14615298.png)
![3-Chlorodibenzo[B,E]oxepin-11-one](/img/structure/B14615306.png)
